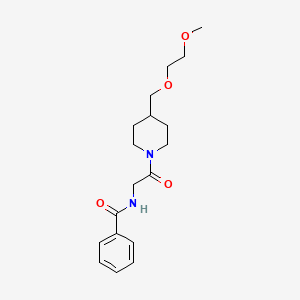

N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide

説明

N-(2-(4-((2-Methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is a synthetic small molecule characterized by a benzamide core linked to a piperidine ring via an ethyl spacer. This compound belongs to a class of molecules designed for targeting enzymes or receptors where piperidine and benzamide motifs are critical for binding .

特性

IUPAC Name |

N-[2-[4-(2-methoxyethoxymethyl)piperidin-1-yl]-2-oxoethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-23-11-12-24-14-15-7-9-20(10-8-15)17(21)13-19-18(22)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNSWTKAORNZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CCN(CC1)C(=O)CNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide, a compound characterized by its complex structure involving a piperidine ring and various substituents, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is defined by the following chemical structure:

- Molecular Formula : C₁₆H₂₈N₂O₆

- CAS Number : 1251684-44-2

The synthesis typically involves multiple steps:

- Formation of the Piperidine Ring : Achieved through cyclization reactions.

- Substitution with 2-Methoxyethoxy Group : Introduced via nucleophilic substitution.

- Attachment of Benzamide Moiety : Conducted through an etherification reaction.

These synthetic routes are crucial for obtaining high yields and purity, which are essential for biological testing .

The biological activity of N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets can lead to modulation of their activity, resulting in various pharmacological effects. The compound's structural features facilitate its ability to cross biological membranes, enhancing its potential therapeutic applications .

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines. In vitro studies demonstrated that related compounds could induce apoptosis in cancer cells, suggesting that N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide may also possess similar properties .

Neuroprotective Effects

Studies on piperidine derivatives have highlighted their neuroprotective effects, particularly in models of neurodegenerative diseases. Compounds with similar functionalities have been shown to inhibit neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease. This suggests a potential role for N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide in neuroprotection .

Antimicrobial Activity

The compound's structural characteristics may confer antimicrobial properties as well. Related benzamide derivatives have demonstrated activity against various bacterial strains, indicating that N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide could be evaluated for similar effects .

Case Studies and Research Findings

A series of case studies have been conducted to evaluate the biological activities of related compounds:

These studies underscore the potential therapeutic applications of compounds structurally related to N-(2-(4-((2-methoxyethoxy)methyl)piperidin-1-yl)-2-oxoethyl)benzamide.

類似化合物との比較

Comparison with Structurally Similar Compounds

Piperidine-Based Analogues

- N-[2-[[4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]-4-methoxy-N-(2-methoxyethyl)benzamide Structure: Incorporates a thiazole ring between the benzamide and piperidine groups. Synthesis: Uses carbodiimide coupling agents (e.g., EDC/HOBt) for amide bond formation, similar to methods in and .

- 2-Chloro-N-{1-[1-(2-fluorobenzoyl)piperidin-4-yl]-2-[(2-methoxyethyl)amino]-2-oxoethyl}benzamide Structure: Features a chloro-substituted benzamide and a 2-fluorobenzoyl-piperidine group. Synthesis: Involves reductive amination and peptide coupling, paralleling protocols in and . Key Difference: The 2-fluorobenzoyl group may enhance binding to hydrophobic pockets in target proteins.

Heterocyclic Core Modifications

- N-(Benzo[d]thiazol-2-yl)-4-(2-(4-((4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)benzamide Structure: Replaces piperidine with a triazole-linked benzothiazole system. Synthesis: Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) as described in and . Key Difference: The triazole-benzothiazole hybrid may improve metabolic stability but reduce blood-brain barrier penetration.

- N-{2-[3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide Structure: Substitutes piperidine with a 2-azetidinone (β-lactam) ring. Synthesis: Derived from hippuric acid via Staudinger reactions, as in . Key Difference: The β-lactam core confers antimicrobial activity but may increase susceptibility to enzymatic hydrolysis.

Physicochemical and Pharmacokinetic Properties

<sup>*</sup>LogP values calculated using Molinspiration software.

Drug-Likeness and Toxicity

- Target Compound: Predicted to comply with Lipinski’s rule (MW < 500, LogP < 5), with moderate solubility due to the methoxyethoxy group. Potential hepatotoxicity risks require in vivo validation .

- Analogues: Thiazole-containing derivatives () show higher LogP (>3.5), increasing off-target risks. Azetidinones () exhibit lower metabolic stability but reduced cardiotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。